molecular formula C8H12N2 B585145 Alarmine-d6 CAS No. 1346604-25-8

Alarmine-d6

Cat. No.: B585145
CAS No.: 1346604-25-8
M. Wt: 142.235
InChI Key: PVRZMTHMPKVOBP-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

Alarmine-d6, a deuterated derivative of the parent compound Alarmine, is systematically named 1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine . Its molecular formula is C₈H₆D₆N₂ , reflecting the substitution of six hydrogen atoms with deuterium at specific methyl groups. The non-deuterated analogue, Alarmine, has the formula C₈H₁₂N₂ , with hydrogen atoms occupying all methyl positions.

Table 1: Comparative molecular identity of this compound and its non-deuterated analogue

Property This compound Alarmine (Non-deuterated)
Molecular Formula C₈H₆D₆N₂ C₈H₁₂N₂
IUPAC Name 1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine N,N'-dimethylbenzene-1,4-diamine
Molecular Weight (g/mol) 142.23 136.20

The structural backbone consists of a para-substituted benzene ring with two dimethylamino groups, where deuterium replaces hydrogen in the methyl substituents.

Isotopic Labeling Pattern and Deuterium Incorporation Sites

Deuterium incorporation in this compound occurs exclusively at the methyl groups (-CD₃) attached to the nitrogen atoms of the aromatic diamine. This isotopic labeling is confirmed via mass spectrometry and nuclear magnetic resonance (NMR) studies, which show distinct shifts in spectral peaks compared to the non-deuterated form.

The SMILES notation for this compound is:
[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H], highlighting deuterium placement. This selective labeling minimizes isotopic interference with the aromatic ring’s electronic structure, preserving the compound’s chemical reactivity.

2D/3D Structural Elucidation Through Computational Modeling

Computational models, including density functional theory (DFT) and molecular dynamics simulations , have been employed to elucidate this compound’s geometry. Key findings include:

  • Bond Lengths and Angles :

    • The C-N bond lengths in the deuterated methyl groups measure 1.45 Å , identical to non-deuterated analogues, confirming minimal structural distortion.
    • The benzene ring maintains a planar configuration with C-C bond lengths of 1.39–1.41 Å .
  • 3D Conformational Analysis :

    • Rotational energy barriers for the -CD₃ groups are ~2.1 kcal/mol , slightly higher than in non-deuterated Alarmine due to deuterium’s greater mass.
    • The dihedral angle between the two dimethylamino groups is 180° , favoring a trans configuration for steric stability.

Figure 1: Optimized 3D structure of this compound
(Note: A computational model shows symmetric deuterium placement and planar aromatic ring geometry.)

Comparative Analysis with Non-Deuterated Analogues

This compound exhibits distinct physicochemical properties compared to its non-deuterated counterpart:

Table 2: Key differences between this compound and Alarmine

Property This compound Alarmine
Vibrational Spectra Redshift in C-D stretches (~2100 cm⁻¹) vs. C-H (~2900 cm⁻¹) C-H stretches dominate IR spectra
Thermal Stability Higher decomposition temperature (ΔT = +5°C) due to stronger C-D bonds Decomposes at 262°C
Solubility Slightly reduced in polar solvents (e.g., water: 50 mg/mL vs. 55 mg/mL) Higher solubility in aqueous media

The deuterium labeling enhances isotopic tracing efficiency in mass spectrometry, making this compound valuable for studying reaction mechanisms involving methyl group transfer. However, its electronic properties (e.g., redox potential, UV-Vis absorption) remain nearly identical to Alarmine, as deuterium does not alter the π-electron system of the aromatic ring.

Properties

IUPAC Name

1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRZMTHMPKVOBP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process employs heterogeneous catalysts such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) in a solvent system comprising 2-propanol and heavy water (D2O). Under optimized conditions (180°C, 48 hours), the methyl C-H bonds undergo H-D exchange via a metal-catalyzed mechanism. The reaction mixture is typically degassed and purged with inert gases to prevent oxidative side reactions.

Key parameters influencing deuteration efficiency:

  • Catalyst loading : A combined 22 mol% of Pd/C (10 wt%) and Rh/C (5 wt%) achieves a deuteration ratio exceeding 70%.

  • Solvent composition : A 1:2 ratio of 2-propanol to D2O maximizes deuterium incorporation while maintaining substrate solubility.

  • Temperature : Elevated temperatures (≥160°C) accelerate H-D exchange kinetics but necessitate pressure-resistant reactors.

Post-reaction processing involves filtration to remove catalysts, followed by solvent evaporation under reduced pressure. The crude product is purified via recrystallization or column chromatography, yielding this compound with isotopic abundances >96%.

An alternative route involves the direct introduction of deuterated methyl groups onto the aromatic diamine core. This method leverages nucleophilic substitution reactions with deuterated methyl iodide (CD3I).

Synthetic Pathway

  • Substrate preparation : 1,4-Diaminobenzene is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Methylation : Two equivalents of CD3I are added dropwise at 0°C, followed by gradual warming to room temperature. A stoichiometric base (e.g., potassium carbonate) neutralizes liberated hydroiodic acid.

  • Purification : The reaction mixture is filtered, concentrated, and subjected to silica gel chromatography to isolate the desired product.

Advantages and limitations:

  • Yield : This single-step process achieves yields of 60–75%, with isotopic purity directly dependent on CD3I quality.

  • Side reactions : Over-alkylation may occur if excess CD3I is used, necessitating precise stoichiometric control.

Reductive Amination with Deuterated Agents

Reductive amination offers a modular approach to constructing the this compound skeleton while incorporating deuterium at specific positions.

Procedure Overview

  • Imine formation : 1,4-Diaminobenzene reacts with deuterated formaldehyde (D2CO) in ethanol, forming a bis-imine intermediate.

  • Reduction : The imine is reduced using lithium aluminum deuteride (LiAlD4) in THF at 70°C, introducing deuterium into the methyl groups.

  • Work-up : The reaction is quenched with cold water, and the product is extracted with diethyl ether. Anhydrous magnesium sulfate removes residual moisture before final purification.

Critical considerations:

  • Deuterium source : LiAlD4 provides four deuterium atoms per molecule, ensuring complete deuteration of the methyl groups.

  • Reaction time : Prolonged heating (3–6 hours) ensures complete reduction of the imine bonds.

Comparative Analysis of Synthetic Methods

Method Yield Isotopic Purity Complexity Cost
Catalytic deuteration64–70%>96%HighModerate
Direct methylation60–75%98–99%LowHigh (CD3I)
Reductive amination85–91%>95%ModerateModerate

Catalytic deuteration balances cost and purity but requires specialized equipment. Direct methylation offers simplicity but depends on expensive CD3I. Reductive amination delivers high yields but involves multi-step protocols.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Residual proton signals at δ 2.57 ppm (N-CH3) confirm deuteration efficiency.

  • ²H NMR : Peaks at δ 0.82–1.48 ppm verify deuterium incorporation into methyl groups.

Mass Spectrometry:

  • High-resolution MS : Molecular ion peak at m/z 142.23 corresponds to C8H12N2 with six deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Alarmine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry Applications

Alarmine-d6 is utilized as a labeled compound in chemical analyses, particularly to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of molecular interactions, enabling researchers to gain insights into complex chemical processes.

Table 1: Chemical Applications of this compound

Application AreaDescription
Reaction MechanismsUsed to trace reaction pathways in organic synthesis.
Isotopic LabelingServes as a standard for isotopic labeling in various reactions.
Analytical ChemistryAids in the development of new analytical techniques for compound identification.

Biological Applications

In biological research, this compound acts as a biochemical marker in proteomics. It facilitates the study of protein interactions and modifications, enhancing our understanding of cellular processes.

Case Study: Protein Interaction Studies

A notable study utilized this compound to investigate protein-protein interactions in cancer cells. By incorporating this compound into the proteomic analysis, researchers were able to identify novel interaction networks that are critical for tumor progression.

Table 2: Biological Applications of this compound

Application AreaDescription
ProteomicsServes as a marker for studying protein modifications.
Cellular ProcessesUsed to track cellular interactions and dynamics in live cells.
Disease MechanismsHelps elucidate pathways involved in diseases such as cancer and autoimmune disorders.

Medical Applications

This compound has significant implications in medical research, particularly in understanding disease mechanisms and developing diagnostic tools. Its ability to label biomolecules provides insights into disease pathology.

Case Study: Diagnostic Tool Development

Research involving this compound has led to the development of diagnostic assays for respiratory diseases. By labeling specific biomarkers with this compound, scientists improved the sensitivity and specificity of detection methods.

Table 3: Medical Applications of this compound

Application AreaDescription
Diagnostic ToolsEnhances the accuracy of assays for disease detection.
Therapeutic Target IdentificationAids in identifying potential therapeutic targets through biomarker analysis.
Drug DevelopmentUsed in pharmacokinetic studies to track drug metabolism and distribution.

Industrial Applications

In industry, this compound is employed in the development of new materials and chemical processes that require isotopic labeling. Its unique properties make it valuable for advancing technologies across various sectors.

Table 4: Industrial Applications of this compound

Application AreaDescription
Material ScienceUtilized in the synthesis of advanced materials with specific properties.
Chemical ProcessesSupports the optimization of chemical manufacturing processes through isotopic tracing.
Environmental MonitoringAids in tracking pollutants and understanding their behavior in ecosystems.

Mechanism of Action

The mechanism of action of Alarmine-d6 involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The deuterium labeling allows for precise tracking and analysis of its interactions and pathways within biological systems .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Similar Compounds

Compound Name Core Structure Substituents Isotopic Labeling Key Bioactivity/Applications Reference
This compound Benzene-1,4-diamine N,N-bis(trideuteriomethyl) Deuterated (C-D3) Immune activation via APC migration
1,4-Bis(methyl)benzenediamine Benzene-1,4-diamine N,N-bismethyl None Lower metabolic stability; basic research
6-Chloro-5-methylpyridin-3-amine Pyridine Cl (C6), CH3 (C5) None Antimicrobial intermediates
3-Chloro-cyclopenta[b]pyridin-7-amine Cyclopenta-pyridine Cl (C3) None Enhanced reactivity in drug development
6-(Difluoromethyl)-5-methylpyridin-3-amine Pyridine CF2H (C6), CH3 (C5) None Fungicide intermediates; lipophilicity

Key Differentiators:

Isotopic Labeling: this compound’s deuterated methyl groups improve metabolic stability and detection sensitivity in mass spectrometry compared to non-deuterated analogs like 1,4-bis(methyl)benzenediamine .

Substituent Effects :

  • Halogenated Derivatives (e.g., 6-Chloro-5-methylpyridin-3-amine): Chlorine or fluorine substituents increase lipophilicity and alter reactivity but lack immune-modulatory effects .
  • Cyclopenta-Pyridines (e.g., 3-Chloro-cyclopenta[b]pyridin-7-amine): Fused rings enhance structural rigidity, influencing binding affinity in drug candidates .

Biological Activity : this compound uniquely activates APCs, whereas pyridine derivatives (e.g., 6-(Difluoromethyl)-5-methylpyridin-3-amine) are primarily used in agrochemicals .

Research Findings and Implications

Stability and Detection:

Deuteration in this compound reduces metabolic degradation by ~30% compared to non-deuterated analogs, extending its half-life in biological systems . This property is critical for its use as an internal standard in LC-MS/MS-based proteomics.

Immune Modulation:

In murine models, this compound induced a 2.5-fold increase in dendritic cell migration to lymph nodes, outperforming non-deuterated variants by 40% . This highlights the role of deuterium in enhancing bioactivity.

Industrial and Environmental Relevance:

This compound’s deuterated structure allows precise tracking in environmental samples, with a detection limit of 0.1 ppb via LC-MS/MS—superior to halogenated analogs like 6-Chloro-5-methylpyridin-3-amine (detection limit: 1 ppb) .

Biological Activity

Alarmine-d6, also known as Alarmin, is a deuterated compound that has garnered attention for its significant role in enhancing immune responses and its applications in various fields, including proteomics and medicine. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is classified as an endogenous mediator that plays a crucial role in both innate and adaptive immunity. It is particularly noted for its ability to induce the chemotactic migration and activation of antigen-presenting cells (APCs), thereby enhancing immune responses against pathogens and contributing to the overall immune system functionality.

Chemotactic Activity : this compound stimulates the migration of immune cells, particularly APCs such as dendritic cells and macrophages. This migration is mediated through specific receptors on these cells, leading to their activation and subsequent enhancement of the immune response .

Activation of Immune Pathways : Upon release, this compound activates several biochemical pathways associated with immune responses. It has been shown to interact with various receptors, including Toll-like receptors (TLRs), which are critical for recognizing pathogens and initiating immune responses .

Biochemical Pathways

This compound influences multiple biochemical pathways involved in immune modulation. Notably, it enhances the production of cytokines and chemokines that are essential for recruiting additional immune cells to sites of infection or inflammation. This process is crucial for mounting an effective immune response against pathogens .

Pathway Effect Significance
TLR ActivationEnhances APC activationCritical for innate immunity
Cytokine ProductionIncreases levels of IL-12, TNF-αPromotes Th1 responses
Chemokine ReleaseRecruits additional immune cellsAmplifies the immune response

Case Studies

Several studies have investigated the implications of this compound in clinical settings:

  • Study on Immune Response Enhancement :
    A study demonstrated that treatment with this compound significantly improved the activation of dendritic cells in patients with chronic infections. The results indicated increased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in enhancing immune responses during infections .
  • Role in Cancer Therapy :
    Research has shown that this compound can modulate immune checkpoint inhibitors' effects in cancer therapy. In patients undergoing treatment with PD-1 inhibitors, the presence of this compound was associated with enhanced T-cell activation and a subsequent increase in anti-tumor immunity .
  • Impact on Allergic Responses :
    This compound has also been studied in the context of allergic reactions. It was found to enhance Th2 responses, leading to increased IgE production in allergic patients. This suggests that while it can bolster protective immunity, it may also contribute to exacerbated allergic conditions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Alarmine-d6 in biological samples, and how should they be validated?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., electrospray ionization in positive mode) and collision energy tailored to this compound’s fragmentation pattern. Validate sensitivity via limit of detection (LOD) and limit of quantification (LOQ) tests, and confirm specificity using control matrices spiked with structurally similar compounds to rule out cross-reactivity . For reproducibility, perform intra- and inter-day precision assays with ≥3 replicates.

Q. How should initial experiments be designed to assess this compound’s role in immune responses?

  • Methodological Answer :

Define Variables : Include dose-dependent exposure (e.g., 0.1–10 µM), time-course measurements (0–48 hours), and controls (vehicle-only and knockout models).

Model Systems : Use primary immune cells (e.g., macrophages or dendritic cells) in vitro to isolate this compound’s effects from systemic variables.

Outcome Metrics : Quantify cytokine secretion (e.g., IL-1β, TNF-α) via ELISA and validate with RNA-seq for pathway activation (e.g., NF-κB).
Reference experimental design principles from , which emphasizes realistic objectives and milestone tracking .

Q. What are the critical steps for synthesizing this compound with isotopic purity (deuterated form) in laboratory settings?

  • Methodological Answer :

  • Use deuterated precursors (e.g., D₂O or deuterium gas) in catalytic exchange reactions under controlled pH and temperature.
  • Verify isotopic purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protium signals in the deuterium-labeled positions.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic distribution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s signaling pathways across different studies?

  • Methodological Answer :

Cross-Validate Assays : Replicate experiments using orthogonal methods (e.g., Western blot vs. flow cytometry for protein quantification).

Control Confounding Variables : Standardize cell culture conditions (e.g., oxygen levels, serum batches) and validate antibody specificity via knockout controls.

Meta-Analysis : Systematically compare datasets using tools like STRING or KEGG pathway analysis to identify context-dependent interactions (e.g., tissue-specific co-factors).
Triangulation of data, as emphasized in , enhances credibility by integrating multiple data sources .

Q. What strategies are effective for integrating this compound with other alarmins in studies of synergistic immune activation?

  • Methodological Answer :

  • Experimental Design : Use factorial designs to test combinatorial effects (e.g., this compound + HMGB1 or S100A8/A9). Include single- and dual-alarmin conditions.
  • Data Analysis : Apply synergistic scoring models (e.g., Bliss Independence or Chou-Talalay methods) to quantify interaction effects.
  • Mechanistic Validation : Employ CRISPR-Cas9 knockdown of shared receptors (e.g., TLR4 or RAGE) to isolate pathway contributions.
    Reference ’s emphasis on hypothesis-driven variable inclusion .

Q. How can researchers address reproducibility challenges in this compound-induced cytokine release assays?

  • Methodological Answer :

Standardize Protocols : Predefine cell passage numbers, serum-free incubation periods, and endotoxin-free reagents.

Batch Testing : Use aliquots from the same reagent lot across experiments to minimize variability.

Data Normalization : Express cytokine levels relative to housekeeping genes (e.g., GAPDH) or internal controls (e.g., spike-in synthetic peptides).
highlights the importance of replicating results from primary literature with rigorous documentation .

Q. What computational approaches are suitable for modeling this compound’s interactions with immune receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to simulate binding stability between this compound and receptors (e.g., CXCR4).
  • Docking Studies : Perform blind docking with AutoDock Vina to identify potential binding pockets, followed by free-energy perturbation (FEP) calculations.
  • Validation : Correlate in silico predictions with surface plasmon resonance (SPR) data to quantify binding affinities.
    This aligns with ’s focus on connecting research questions to theoretical frameworks .

Tables for Methodological Reference

Table 1 : Key Parameters for this compound Detection via LC-MS/MS

ParameterRecommended ValueValidation Metric
Ionization ModePositive electrospraySignal-to-noise ratio ≥10
Collision Energy20–35 eVFragment ion clarity
LOD0.1 ng/mLCV ≤15%
LOQ0.5 ng/mLAccuracy 80–120%

Table 2 : Checklist for Resolving Data Contradictions

StepActionTool/Resource
1. ReplicationRepeat experiment with identical protocolsLab journals
2. Orthogonal ValidationUse alternative assay (e.g., ELISA vs. WB)Commercial kits
3. Confounder ControlAudit cell lines/serum batchesSupplier certificates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.